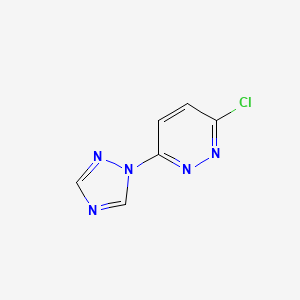

3-Chloro-6-(1H-1,2,4-triazol-1-YL)pyridazine

描述

3-Chloro-6-(1H-1,2,4-triazol-1-yl)pyridazine (CAS: 75792-73-3) is a heterocyclic compound with the molecular formula C₆H₄ClN₅ and a molecular weight of 181.58 g/mol . It is characterized by a pyridazine core substituted at the 3-position with a chlorine atom and at the 6-position with a 1,2,4-triazole moiety. The compound is synthesized via nucleophilic substitution reactions, where the triazole group replaces a leaving group (e.g., chlorine) on the pyridazine ring under basic conditions . Its purity is typically >95%, and analytical methods such as NMR, HPLC, and LC-MS are employed for characterization .

Pyridazine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and antihypertensive properties . The 1,2,4-triazole substituent enhances these activities by contributing to hydrogen bonding and π-π interactions, which are critical for target binding .

属性

IUPAC Name |

3-chloro-6-(1,2,4-triazol-1-yl)pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN5/c7-5-1-2-6(11-10-5)12-4-8-3-9-12/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDKYCLHKQCVJCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1N2C=NC=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-(1H-1,2,4-triazol-1-yl)pyridazine typically involves the reaction of 3,6-dichloropyridazine with 1H-1,2,4-triazole under suitable conditions. One common method involves heating the reactants in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

3-Chloro-6-(1H-1,2,4-triazol-1-yl)pyridazine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The triazole ring can participate in redox reactions, potentially altering the electronic properties of the compound.

Cyclization Reactions: The compound can form fused ring systems through cyclization reactions with suitable partners.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in solvents such as DMF or DMSO.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 3-amino-6-(1H-1,2,4-triazol-1-yl)pyridazine .

科学研究应用

Medicinal Chemistry

Anticancer Activity

One of the most promising applications of 3-Chloro-6-(1H-1,2,4-triazol-1-YL)pyridazine is its potential as an anticancer agent. Research has shown that derivatives of this compound can act as inhibitors of specific kinases involved in cancer progression, particularly the c-Met kinase. In a study evaluating novel triazolo-pyridazine derivatives, compound 12e demonstrated significant cytotoxicity against various cancer cell lines (A549, MCF-7, HeLa) with IC50 values of 1.06 ± 0.16 μM, 1.23 ± 0.18 μM, and 2.73 ± 0.33 μM respectively . This suggests that modifications to the triazole moiety can enhance biological activity.

Table 1: Cytotoxicity of Selected Triazolo-Pyridazine Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 12e | A549 | 1.06 ± 0.16 |

| 12e | MCF-7 | 1.23 ± 0.18 |

| 12e | HeLa | 2.73 ± 0.33 |

Antibacterial and Antioxidant Properties

The compound also exhibits notable antibacterial and antioxidant properties. Its ability to act as a ligand in metal complexes has been explored to enhance its biological efficacy through metal coordination. Such properties make it a candidate for further development in pharmaceutical applications.

Material Science

Conductive Polymers

In material science, the unique structure of this compound makes it suitable for the synthesis of conductive polymers. These polymers have applications in electronics and energy storage systems due to their electrical conductivity and stability .

Organic Semiconductors

The pyridazine ring can be functionalized to create new organic semiconductors used in devices such as solar cells and organic light-emitting diodes (OLEDs). The compound's planar structure facilitates π-π stacking interactions essential for efficient charge transport in these materials.

Organic Synthesis

The compound serves as a versatile building block for synthesizing new molecules with unique properties. Its triazole ring can be utilized to create various heterocycles that may serve as precursors for drug development or novel materials . The synthetic pathways often involve multi-step reactions starting from readily available pyridazine derivatives.

Case Studies

Several studies highlight the versatility of this compound:

作用机制

The mechanism of action of 3-Chloro-6-(1H-1,2,4-triazol-1-yl)pyridazine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors critical for the survival of cancer cells or pathogens. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, enhancing its binding affinity and specificity .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substitution Patterns and Structural Analogues

The pyridazine scaffold allows for modular modifications. Key analogues and their properties are summarized below:

Key Observations:

- Piperazinyl derivatives (e.g., C₁₀H₁₃N₇) exhibit improved solubility and are explored for CNS-targeted drugs due to their ability to cross the blood-brain barrier .

- Imidazole/pyrazole analogues show distinct physicochemical properties. For example, pyrazole-substituted derivatives form infinite polymeric chains via intermolecular hydrogen bonds, influencing crystallinity .

- Methylation of the imidazole ring (e.g., C₈H₇ClN₄) increases lipophilicity, altering bioavailability and metabolic stability .

Physicochemical and Crystallographic Properties

- Planarity and Hydrogen Bonding: Pyrazole-substituted pyridazines (e.g., C₇H₅ClN₄) exhibit near-planar structures with r.m.s. deviations of ~0.044 Å, facilitating π-π stacking . In contrast, bulkier substituents like piperazinyl groups introduce torsional strain, reducing planarity .

- Melting Points: Imidazole derivatives (178–180°C) have higher melting points than triazole analogues due to stronger intermolecular forces .

- Solubility: Piperazinyl derivatives are more water-soluble, while methylimidazole analogues are lipophilic .

生物活性

3-Chloro-6-(1H-1,2,4-triazol-1-YL)pyridazine is a heterocyclic compound that has garnered attention for its diverse biological activities. Its unique structure, featuring a pyridazine ring substituted with a chlorine atom and a triazole moiety, contributes to its potential as a therapeutic agent in various fields, including medicinal chemistry and agriculture. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical formula of this compound is . The compound's structure can be represented as follows:

This structure allows for various interactions with biological targets due to the presence of both the triazole and pyridazine moieties.

The mechanism of action for this compound involves its ability to interact with specific enzymes and receptors. The triazole ring can form hydrogen bonds and engage in π-π interactions with target proteins, enhancing binding affinity and specificity. This interaction may lead to the inhibition of critical enzymes involved in cancer cell survival or pathogen growth.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various fungal strains, suggesting potential applications in agricultural fungicides.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 8 µg/mL |

| Aspergillus niger | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

Anticancer Potential

The compound has also been investigated for its anticancer properties. Specifically, it has shown promise as an inhibitor of hormone-dependent breast cancer. Its mechanism involves targeting estrogen receptors and inhibiting their activity, which is crucial for the proliferation of certain cancer cells .

Case Study: Hormone-Dependent Breast Cancer

In a preclinical study involving hormone-dependent breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The compound's effectiveness was attributed to its role in inhibiting key signaling pathways involved in cancer progression.

Synthesis and Research Applications

The synthesis of this compound typically involves the reaction of 3,6-dichloropyridazine with 1H-1,2,4-triazole under basic conditions. This method not only yields the desired compound but also allows for further modifications to enhance biological activity .

Applications in Medicinal Chemistry

This compound serves as a valuable building block in medicinal chemistry for developing new bioactive molecules. Its derivatives have been explored for their potential use as enzyme inhibitors and in the design of novel anticancer agents .

Comparison with Similar Compounds

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 3-Chloro-6-(benzoimidazol-1-yl)pyridazine | Benzoimidazole | Antimicrobial |

| 3-Chloro-1-methyl-1H-1,2,4-triazole | Triazole | Antifungal |

This compound is distinguished by its unique combination of structural features that enhance its biological activity compared to other similar compounds.

常见问题

Q. What are the optimal synthetic routes for 3-chloro-6-(1H-1,2,4-triazol-1-yl)pyridazine?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A two-step sequence involves reacting 3,6-dichloropyridazine with 1H-1,2,4-triazole under basic conditions (e.g., K₂CO₃ in DMF) at elevated temperatures (80–100°C). The reaction time and solvent polarity significantly influence yield, with DMF providing better solubility for intermediates . Purification often employs column chromatography or recrystallization from ethanol/water mixtures.

Q. How is the compound characterized structurally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming molecular geometry. For example, studies using SHELXL (a refinement module in the SHELX suite) reveal bond angles and torsion angles critical for understanding electronic delocalization in the pyridazine-triazole system . Complementary techniques include NMR (¹H/¹³C), IR (to confirm functional groups), and high-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. What are common substituents or derivatives of this compound?

Substituents at the triazole or pyridazine positions modulate reactivity and bioactivity. Examples include:

- 3-Chloro-6-(2-ethylimidazol-1-yl)pyridazine (oil, synthesized via analogous nucleophilic substitution) .

- Deuterated analogues (prepared using deuterated solvents to study isotope effects in reaction mechanisms) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Kinetic control via inverse addition (adding the triazole salt to 3,6-dichloropyridazine in DMF) enhances regioselectivity and reduces byproducts . Temperature gradients (e.g., starting at 0°C and ramping to 60°C) minimize side reactions. Solvent screening (DMF vs. THF) and microwave-assisted synthesis can accelerate reaction times .

Q. What strategies resolve contradictions in crystallographic data during refinement?

Discrepancies in thermal displacement parameters or hydrogen bonding networks require iterative refinement using programs like SHELXL. For example, anisotropic displacement parameters for chlorine atoms may need constraints to avoid overfitting. Graph-set analysis (e.g., R₂²(8) motifs) helps validate hydrogen-bonding patterns .

Q. How does the triazole-pyridazine scaffold influence biological activity?

The triazole moiety enhances π-π stacking with biological targets, while the chloro group increases lipophilicity. In vitro studies show anticancer activity via kinase inhibition (e.g., EGFR), with IC₅₀ values in the micromolar range. Computational docking (AutoDock Vina) predicts binding poses in ATP-binding pockets .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states and charge distribution. The C3 chlorine atom exhibits higher electrophilicity (Mulliken charge: +0.25 e) compared to C6, favoring nucleophilic attack at C6 .

Methodological Guidance

Q. How to analyze hydrogen-bonding networks in co-crystals of this compound?

Use Mercury (CCDC) or OLEX2 to visualize supramolecular interactions. For example, N–H···N hydrogen bonds between triazole NH and pyridazine N atoms form chains (graph-set notation C(6)), stabilizing the crystal lattice .

Q. What experimental protocols validate synthetic intermediates?

Q. How to design SAR studies for derivatives?

Systematic variation of substituents (e.g., replacing chlorine with methylsulfonyl groups) followed by bioassays (e.g., MTT for cytotoxicity) identifies pharmacophores. QSAR models correlate logP values with membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。